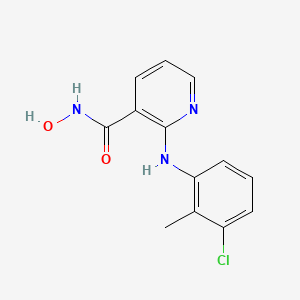
2-(3-Chloro-2-methylanilino)-N-hydroxypyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloro-2-methylanilino)-N-hydroxypyridine-3-carboxamide is a chemical compound with a complex structure that includes a chlorinated aniline derivative and a hydroxypyridine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-methylanilino)-N-hydroxypyridine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 3-chloro-2-methylaniline. This can be achieved by dissolving polysulfide in water, stirring, adding ammonium salts, and heating to control the temperature between 30-105°C. 6-chloro-2-nitrotoluene is then added dropwise to perform the reaction. After the reaction, the organic phase is separated, washed with water to neutrality, and distilled under vacuum to obtain 3-chloro-2-methylaniline .
The next step involves the coupling of 3-chloro-2-methylaniline with N-hydroxypyridine-3-carboxamide under specific conditions to form the desired compound. The exact reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring safety and environmental compliance, and implementing efficient purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2-methylanilino)-N-hydroxypyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution may yield halogenated derivatives.
Scientific Research Applications
2-(3-Chloro-2-methylanilino)-N-hydroxypyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-methylanilino)-N-hydroxypyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the synthesis of prostaglandins by interfering with the activity of cyclooxygenase enzymes . This inhibition can lead to anti-inflammatory effects. Additionally, it may promote the degradation of essential transcription factors, thereby affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
Tolfenamic acid: 2-(3-Chloro-2-methylanilino)benzoic acid.
3-Chloro-2-methylaniline: A precursor in the synthesis of various compounds.
Uniqueness
2-(3-Chloro-2-methylanilino)-N-hydroxypyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62356-10-9 |
|---|---|
Molecular Formula |
C13H12ClN3O2 |
Molecular Weight |
277.70 g/mol |
IUPAC Name |
2-(3-chloro-2-methylanilino)-N-hydroxypyridine-3-carboxamide |
InChI |
InChI=1S/C13H12ClN3O2/c1-8-10(14)5-2-6-11(8)16-12-9(13(18)17-19)4-3-7-15-12/h2-7,19H,1H3,(H,15,16)(H,17,18) |
InChI Key |
CUNJPNBUROHSIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















